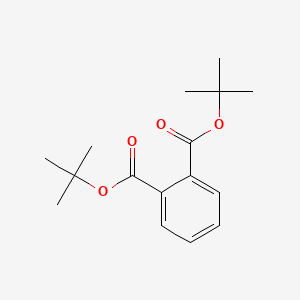

Di-tert-butyl phthalate

Description

Properties

IUPAC Name |

ditert-butyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-9-7-8-10-12(11)14(18)20-16(4,5)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCNBIYTZSGSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184527 | |

| Record name | Di-tert-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30448-43-2, 2155-71-7 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30448-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl diperoxyphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030448432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Di-tert-butyl Phthalate from Phthalic Anhydride: A Senior Application Scientist's Field-Proven Guide

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Synthesis of a Sterically Hindered Diester

The synthesis of di-tert-butyl phthalate (DTBP) presents a unique case in the broader field of phthalate ester production. Unlike the straightforward synthesis of linear alkyl phthalates, the introduction of the bulky tert-butyl groups poses significant steric challenges. This guide moves beyond a simple recitation of steps to provide a comprehensive exploration of the underlying chemical principles, the rationale behind procedural choices, and a robust, validated protocol. The primary application for DTBP in advanced research, particularly in polymer chemistry, is as a protected precursor to phthalic anhydride functionalities.[1] The di-tert-butyl ester can be quantitatively converted to the reactive anhydride via pyrolysis, offering a powerful tool for creating functional polymers.[1] This guide is structured to empower researchers with the expertise to not only replicate this synthesis but to understand and adapt it for their specific applications.

The Two-Act Play: Reaction Mechanism and Kinetics

The esterification of phthalic anhydride with any alcohol is a sequential process. However, with a tertiary alcohol like tert-butanol, the nuances of each step become critically important.

Act I: The Facile Ring-Opening

The first step is the rapid, non-catalytic alcoholysis of the phthalic anhydride ring. One molecule of tert-butanol attacks one of the carbonyl carbons of the anhydride, leading to a ring-opening reaction that forms the mono-tert-butyl phthalate.[2][3] This reaction is generally fast and proceeds readily upon mixing the reactants.

Act II: The Sterically-Challenged Esterification

The second, and rate-limiting, step is the esterification of the remaining carboxylic acid group on the monoester.[4][5] This is a reversible, acid-catalyzed reaction that produces the desired this compound and one equivalent of water.[2]

Several factors make this second step challenging:

-

Steric Hindrance: The bulky tert-butyl group on the monoester, combined with the inherent steric bulk of the incoming tert-butanol nucleophile, significantly hinders the approach to the carboxylic acid's carbonyl carbon.

-

Equilibrium Control: As a reversible reaction, the formation of water means that its efficient removal is paramount to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Catalyst Requirement: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (p-TSA), is essential to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic tert-butanol.[6][7]

-

Side Reactions: Under strong acid catalysis and heat, tertiary alcohols like tert-butanol are prone to dehydration, forming isobutylene gas. This side reaction consumes the alcohol and can complicate the reaction.

The overall synthetic pathway is illustrated below.

Caption: Overall reaction pathway for the synthesis of DTBP.

Field-Validated Experimental Protocol

This protocol is designed for robustness and high yield, incorporating best practices for managing a sterically hindered esterification. The use of a Dean-Stark apparatus is non-negotiable for ensuring the complete removal of water.

Materials and Apparatus

| Reagents & Materials | Apparatus |

| Phthalic Anhydride (≥99%) | Three-neck round-bottom flask (500 mL) |

| tert-Butanol (≥99.5%) | Dean-Stark trap and reflux condenser |

| p-Toluenesulfonic acid (p-TSA) | Magnetic stirrer and hot plate with oil bath |

| Toluene (Anhydrous) | Thermometer or thermocouple |

| Saturated Sodium Bicarbonate Soln. | Separatory funnel (500 mL) |

| Saturated Sodium Chloride Soln. (Brine) | Beakers and Erlenmeyer flasks |

| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |

| Vacuum distillation setup |

Step-by-Step Methodology

-

Reactor Charging: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (e.g., 0.2 mol, 29.6 g).

-

Solvent and Reagent Addition: Add toluene (150 mL) to the flask. Toluene serves as a solvent and an azeotropic agent to facilitate water removal. Add an excess of tert-butanol (e.g., 0.6 mol, 44.5 g, 3 equivalents). A molar excess of the alcohol helps to shift the equilibrium towards the product.

-

Catalyst Introduction: Add the acid catalyst, p-toluenesulfonic acid (p-TSA), at a loading of 1-2 mol% relative to the phthalic anhydride (e.g., 0.004 mol, 0.76 g). While sulfuric acid is cheaper, p-TSA is often preferred as it is a solid and less prone to causing charring.[7]

-

Apparatus Assembly: Fit the central neck of the flask with the Dean-Stark trap, topped with a reflux condenser. Place a thermometer in one of the side necks, ensuring the bulb is submerged in the reaction mixture. Stopper the remaining neck.

-

Reaction Execution:

-

Begin stirring and gently heat the mixture using an oil bath.

-

Increase the temperature to achieve a steady reflux (approx. 110-120°C in the pot).

-

The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reactor.

-

Monitor the reaction by observing the volume of water collected. The theoretical amount of water for this example is 0.2 mol (3.6 mL). The reaction is typically complete when water collection ceases. This can take several hours (4-8 h) due to steric hindrance.

-

-

Work-up and Neutralization:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

100 mL of saturated sodium bicarbonate solution (to neutralize the p-TSA catalyst and any unreacted monoester). Caution: Vent frequently to release CO₂ gas.

-

100 mL of deionized water.

-

100 mL of brine (to break any emulsions and begin drying).

-

-

Separate the organic layer and transfer it to an Erlenmeyer flask.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator. The remaining liquid is the crude this compound.

-

-

Purification:

-

Due to the high boiling point of DTBP, purification is best achieved by vacuum distillation to prevent thermal decomposition. The crude product is transferred to a distillation flask and distilled under reduced pressure.

-

The entire experimental sequence is outlined in the workflow diagram below.

Caption: Step-by-step experimental workflow for DTBP synthesis.

Data Summary and Product Characterization

For successful synthesis, careful control over reaction parameters is crucial. The following table provides typical ranges for key variables.

| Parameter | Typical Value/Range | Rationale & Key Insights |

| Molar Ratio (t-BuOH : Anhydride) | 2.5:1 to 3:1 | An excess of alcohol is used to drive the reaction equilibrium towards the diester product. |

| Catalyst (p-TSA) | 1-2 mol% (vs. Anhydride) | Sufficient to catalyze the reaction without promoting significant alcohol dehydration. |

| Reaction Temperature | 110-120 °C (Reflux) | Allows for efficient azeotropic removal of water with toluene without excessive side reactions. |

| Reaction Time | 4 - 8 hours | Longer times are needed to overcome the steric hindrance of the tertiary alcohol. Monitor water collection for completion. |

| Expected Yield | 75-85% | Yields are typically lower than for linear phthalates due to steric hindrance and potential side reactions. |

Product Validation

Confirming the identity and purity of the final product is a critical final step.

-

FT-IR Spectroscopy: The primary diagnostic peaks will be a strong C=O stretch for the ester group around 1720-1740 cm⁻¹ and the C-O stretch around 1100-1300 cm⁻¹. Critically, the broad O-H stretch from the carboxylic acid of the monoester intermediate (around 2500-3300 cm⁻¹) should be absent.

-

¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons on the phthalate ring (typically appearing as multiplets between δ 7.5-7.8 ppm) and a large singlet for the equivalent protons of the two tert-butyl groups (around δ 1.5 ppm). The integration ratio should be 4:18.

-

¹³C NMR Spectroscopy: Expect signals for the ester carbonyl carbon (~167 ppm), aromatic carbons (~128-132 ppm), the quaternary carbon of the tert-butyl group (~81 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the distilled product, while MS will confirm the molecular weight with an expected molecular ion peak (or fragment ions) corresponding to C₁₆H₂₂O₄ (MW = 278.34 g/mol ).

Safety, Handling, and Environmental Considerations

Professional laboratory safety standards must be strictly adhered to throughout this procedure.

-

Chemical Hazards:

-

Phthalic Anhydride: Corrosive and a respiratory irritant. Handle in a fume hood.[2]

-

p-Toluenesulfonic Acid: Corrosive. Avoid skin and eye contact.

-

Toluene: Flammable liquid and vapor; toxic. All heating must be done in a well-ventilated fume hood with no nearby ignition sources.

-

This compound: While specific data for DTBP is less common, phthalates as a class are under scrutiny. Many, like dibutyl phthalate (DBP), are suspected endocrine disruptors and may pose reproductive risks.[8][9][10] Handle with appropriate chemical-resistant gloves.

-

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves are mandatory at all times.

-

Waste Disposal: All organic waste should be collected in a designated halogen-free solvent waste container. Aqueous washes should be neutralized before disposal in accordance with local regulations.

References

- Chemcess. (2024, November 9). Phthalic Anhydride: Properties, Reactions, Production And Uses.

- Wikipedia. (n.d.). Phthalic anhydride.

- Dubey, et al. (n.d.). Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry.

- ResearchGate. (n.d.).

- Patil, M. S., & Usmani, G. A. (2010). Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. Current World Environment, 5(1).

- Skrzypek, J., Lachowska, & Moroz, H. (2010).

- Sigma-Aldrich. (2025, August 29).

- Fisher Scientific. (2010, December 3).

- Google Patents. (n.d.).

- Macromolecules. (n.d.).

- Ziembowicz, S., & Kida, M. (n.d.). Determination of di-n-butyl Phthalate in Environmental Samples. Rocznik Ochrona Środowiska.

- (n.d.).

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- TSI Journals. (n.d.). Advanced synthesis of dioctyl phthalate (DOP)

- SciSpace. (n.d.).

- CDH Fine Chemical. (n.d.).

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- PubChem - NIH. (n.d.).

- BDMAEE. (2025, August 8).

- PMC - NIH. (n.d.).

- Google Patents. (n.d.).

- PubMed. (2016, February 9).

- Loba Chemie. (2016, May 25).

- ResearchGate. (2025, August 25). (PDF)

- E3S Web of Conferences. (n.d.). Development of an analytical method for dibutyl phthalate (DBP)

- PMC - PubMed Central. (n.d.).

- ResearchGate. (n.d.). Removal of dibutyl phthalate (DBP) by bacterial extracellular polymeric substances (EPS)

- MDPI. (n.d.).

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bdmaee.net [bdmaee.net]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Physicochemical Properties of Di-tert-butyl Phthalate

Introduction

Di-tert-butyl phthalate (DTBP), a dialkyl phthalate ester, is a compound of significant interest in industrial chemistry and environmental science. While structurally similar to its isomer, the widely used plasticizer Di-n-butyl phthalate (DBP), the presence of bulky tert-butyl groups imparts distinct physicochemical properties that influence its behavior, applications, and environmental fate. This guide provides a comprehensive overview of these properties, grounded in established analytical methodologies and an understanding of the underlying chemical principles. We will explore not only the core physical constants but also the experimental rationale for their determination, offering a practical framework for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound govern its solubility, distribution, environmental mobility, and biological interactions. For DTBP, these properties are distinct from its linear isomer, DBP, primarily due to the steric hindrance of the tert-butyl groups. A summary of these core properties is presented below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Dibutyl benzene-1,2-dicarboxylate | [1] |

| CAS Number | 84-74-2 | [2][3] |

| Molecular Formula | C₁₆H₂₂O₄ | [1][2] |

| Molecular Weight | 278.34 g/mol | [1][2] |

| Physical State | Oily Liquid | [1][2] |

| Color | Colorless to faint yellow | [1][2][4] |

| Odor | Slight, aromatic/ester-like | [1][2] |

| Melting Point | -35 °C | [2][5][6] |

| Boiling Point | 340 °C at 1013 hPa | [2][5][6][7] |

| Density | 1.043 - 1.049 g/mL at 20-25 °C | [2][5][7] |

| Vapor Pressure | 2.7 x 10⁻⁵ mm Hg to 0.00016 hPa (at 20 °C) | [2][3][7] |

| Water Solubility | ~11.2 - 11.4 mg/L at 25 °C | [2][7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.45 - 4.50 | [1][2][7] |

Section 2: Synthesis and Analytical Determination

A foundational understanding of how this compound is synthesized and quantified is crucial for any in-depth study.

Synthesis Overview: Esterification

The primary industrial synthesis route for phthalate esters like DTBP is the Fischer-Speier esterification of phthalic anhydride with the corresponding alcohol.[3][8] In this case, phthalic anhydride is reacted with n-butanol.[3][9]

Reaction Principle: The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbons of the anhydride, typically catalyzed by a strong acid (e.g., sulfuric acid) or, in modern processes, a solid catalyst like aluminum oxide to reduce corrosion and pollution.[8][9] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus.[10]

Analytical Quantification: Chromatographic Methods

Due to its presence in various environmental and consumer matrices, robust analytical methods are essential for the accurate quantification of DTBP. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the predominant techniques.[11][12]

-

Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is ideal for analyzing volatile and semi-volatile compounds like DTBP.[11][13] Sample preparation is critical and frequently involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from complex matrices.[12][14]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is also commonly employed. This method is particularly useful for determining properties like the octanol-water partition coefficient.[15][16][17]

A significant challenge in DTBP analysis is its ubiquitous nature, leading to potential contamination of analytical grade solvents and blank matrices.[11] Therefore, rigorous quality control, including the use of deuterated internal standards (e.g., DBP-d4) and thorough cleaning of all glassware, is paramount for achieving accurate and precise results.[11][14]

Section 3: Experimental Determination of Key Properties

As a senior application scientist, it is insufficient to merely state a value; one must understand the methodology and its underlying principles. The protocols for determining water solubility and the octanol-water partition coefficient are foundational for predicting a compound's environmental behavior and bioaccumulation potential.

Protocol: Water Solubility Determination (OECD 105)

The low water solubility of DTBP necessitates a robust method to determine its saturation concentration. The OECD Test Guideline 105 provides two primary methods: the Flask Method and the Column Elution Method.[18][19] Given DTBP's solubility is above 10⁻² g/L, the Flask Method is appropriate.[18][20]

Principle of the Method: The "Flask Method" is a straightforward saturation equilibrium technique. The substance is agitated in water at a constant temperature for a prolonged period to achieve equilibrium. After phase separation (e.g., by centrifugation), the concentration of the substance in the aqueous phase is determined by a suitable analytical method.[20]

Step-by-Step Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[18][19]

-

Apparatus: Use a constant temperature bath (e.g., 20 ± 0.5 °C), a mechanical stirrer or shaker, and centrifuge tubes.[18] All glassware must be meticulously cleaned to avoid contamination.[14]

-

Procedure: a. Add an excess amount of DTBP (as determined in the preliminary test) to several flasks containing a known volume of deionized water. b. Vigorously stir or shake the flasks in the constant temperature bath for a period sufficient to reach equilibrium (e.g., 24-48 hours). It is recommended to test at different time intervals (e.g., 24h, 48h, 72h) to ensure saturation has been reached. c. After agitation, allow the flasks to stand in the temperature bath for at least 24 hours to permit phase separation. d. Centrifuge the samples at a high speed to remove any suspended micro-droplets of undissolved DTBP. e. Carefully extract an aliquot of the clear, aqueous supernatant for analysis.

-

Analysis: Quantify the concentration of DTBP in the aqueous sample using a validated method, such as GC-MS or HPLC-UV.[20]

-

Validation: The solubility is confirmed when the concentrations measured from samples at different equilibration times are consistent.

Protocol: Octanol-Water Partition Coefficient (Log Kₒw) (OECD 117)

The Log Kₒw is a critical parameter for assessing the lipophilicity and bioaccumulation potential of a substance.[21] For compounds like DTBP with a Log Kₒw in the range of 0 to 6, the HPLC method described in OECD Guideline 117 is a reliable and efficient alternative to the traditional shake-flask method.[15][16][17]

Principle of the Method: This method is based on the correlation between a substance's retention time on a reversed-phase HPLC column and its n-octanol/water partition coefficient.[15][16] The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., methanol/water). Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[17][22]

Step-by-Step Methodology:

-

Apparatus: An isocratic HPLC system with a UV detector and a reversed-phase column (e.g., C18).[15][16]

-

Calibration: a. Select at least 6 reference compounds with known Log Kₒw values that bracket the expected Log Kₒw of DTBP. b. Inject each reference standard and determine its retention time (tᵣ). Also, determine the column dead time (t₀) using an unretained substance (e.g., thiourea). c. Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀. d. Create a calibration graph by plotting the logarithm of the capacity factor (log k) against the known Log Kₒw for each reference standard.

-

Sample Measurement: a. Prepare a solution of DTBP in the mobile phase. b. Inject the DTBP solution in duplicate and determine the average retention time (tᵣ).[17][22] c. Calculate the capacity factor (k) for DTBP.

-

Determination of Log Kₒw: a. Using the regression equation from the calibration graph, calculate the Log Kₒw of DTBP from its measured log k value.[15][17]

Section 4: Toxicological Profile & Environmental Considerations

The physicochemical properties of DTBP are directly linked to its toxicological and environmental profile.

-

Bioaccumulation: With a Log Kₒw of approximately 4.5, DTBP is considered lipophilic.[3][4] This suggests a potential for bioaccumulation in the fatty tissues of organisms.[21]

-

Environmental Fate: Its low water solubility and low vapor pressure mean that DTBP, if released into the environment, will tend to adsorb to soil and sediment rather than remaining in water or volatilizing into the air.[1][3] Biodegradation is expected to be a primary degradation pathway in both soil and water.[1]

-

Toxicity: DTBP is investigated for its potential as an endocrine disruptor and for developmental and reproductive toxicity.[2][3][7] Studies have shown that exposure can lead to adverse effects on the male reproductive system and may cause liver and kidney damage at high doses.[2][6][23] The primary metabolite is monobutyl phthalate (MBP).[2]

Conclusion

This compound possesses a unique set of physicochemical properties defined by its molecular structure. Its high lipophilicity (Log Kₒw ~4.5) and low water solubility (~11 mg/L) are key predictors of its environmental behavior, suggesting a tendency to partition into organic matter and bioaccumulate. Understanding the standardized OECD protocols for measuring these properties is essential for ensuring data quality and comparability in research, regulatory submissions, and risk assessment. The analytical methods, primarily GC and HPLC, require careful execution to overcome challenges related to ubiquitous background contamination. This guide provides the foundational knowledge and practical insights necessary for scientists and researchers to confidently work with and evaluate this important industrial chemical.

References

- OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility - Google Books. (1995-07-27).

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. [Link]

-

OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. (2021-03-15). Analytice. [Link]

-

Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2004). EconBiz. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

OECD GUIDELINES FOR TESTING CHEMICALS. (2009-09-07). Pure. [Link]

-

OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

-

[Chemical Knowledge]:Production method and process of dibutyl phthalate. LookChem. [Link]

-

Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. (2014). PMC - NIH. [Link]

-

Aqueous solubility, vapor pressure and octanol-water partition coefficient of two phthalate isomers dibutyl phthalate and di-isobutyl phthalate contaminants of recycled food packages. ResearchGate. [Link]

-

Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP). Consumer Product Safety Commission. [Link]

-

Dibutyl Phthalate. (2024). PubChem - NIH. [Link]

-

Dibutyl phthalate. Wikipedia. [Link]

-

DIBUTYL PHTHALATE. atamankimya.com. [Link]

- Dibutyl phthalate synthesis process. (2013-04-10).

-

NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. (2021). NCBI. [Link]

-

Dibutyl Phthalate. National Toxicology Program. [Link]

-

Dibutyl phthalate (DBP) :: Detail. Chemius. [Link]

-

Dibutyl phthalate. (2022-06-30). DCCEEW. [Link]

-

Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. (2018). E3S Web of Conferences. [Link]

-

Dibutyl phthalate (T3D0052). (2009-03-06). T3DB. [Link]

-

A review of phthalate test methods. (2023-05-01). International Journal of Research in Engineering and Science. [Link]

-

Method of Analysis for Dibutyl Phthalate. (2008-06-13). Pharmaguideline. [Link]

-

Method for dibutyl phthalate synthesis. (2016). ResearchGate. [Link]

-

Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. (2018). ResearchGate. [Link]

-

Biosynthetic pathway of dibutyl phthalate (DBP, 2). ResearchGate. [Link]

-

Dibutyl phthalate. National Institute of Standards and Technology. [Link]

-

Partition Coefficients - Supporting Information. Amazon S3. [Link]

-

Chemical Properties of Dibutyl phthalate (CAS 84-74-2). Cheméo. [Link]

-

Physicochemical properties of DBP[2][24]. ResearchGate. [Link]

-

Structure, molecular weight (M.W.), octanol-water partition coefficient (log Kow), and vapor pressure (Pv) of the investigated pesticides, phenols and phthalates. ResearchGate. [Link]

Sources

- 1. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpsc.gov [cpsc.gov]

- 3. Dibutyl phthalate - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. 邻苯二甲酸二丁酯(驱蚊叮) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Dibutyl phthalate - DCCEEW [dcceew.gov.au]

- 7. Mobile [my.chemius.net]

- 8. CN103030563A - Dibutyl phthalate synthesis process - Google Patents [patents.google.com]

- 9. Production method and process of dibutyl phthalate-Chemwin [en.888chem.com]

- 10. Dibutyl phthalate synthesis - chemicalbook [chemicalbook.com]

- 11. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijres.org [ijres.org]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 18. books.google.cn [books.google.cn]

- 19. oecd.org [oecd.org]

- 20. filab.fr [filab.fr]

- 21. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 22. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method - EconBiz [econbiz.de]

- 23. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Di-tert-butyl phthalate molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Di-tert-butyl Phthalate

Introduction

This compound (DTBP) is a diester of phthalic acid and tert-butanol. It belongs to the broader class of phthalates, compounds widely utilized as plasticizers to enhance the flexibility and durability of polymers. While less common than its linear isomer, di-n-butyl phthalate (DBP), the unique structural feature of DTBP—the presence of two bulky tertiary-butyl groups—introduces significant steric constraints that profoundly influence its molecular geometry and conformational dynamics. Understanding this structure-property relationship is paramount for predicting its physicochemical behavior, miscibility with polymers, and interactions within biological systems. This guide provides a detailed examination of the molecular architecture of DTBP, explores its conformational landscape, and outlines the authoritative experimental and computational methodologies employed to elucidate such features.

Part 1: Core Molecular Structure

The fundamental structure of this compound, with the chemical formula C₁₆H₂₂O₄, consists of a planar benzene ring substituted at the 1 and 2 (ortho) positions with tert-butyl carboxylate groups (-COOC(CH₃)₃). The covalent framework is characterized by the sp² hybridized carbons of the aromatic ring and the sp³ hybridized carbons of the bulky tert-butyl groups.

The defining characteristic of DTBP is the extreme steric hindrance imposed by the two large tert-butyl groups. Positioned on adjacent carbons of the benzene ring, these groups create a crowded molecular environment that governs the orientation of the ester moieties and restricts their rotational freedom. This steric clash is the primary determinant of the molecule's overall three-dimensional shape and energy profile.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₄ | [1] |

| Molecular Weight | 278.34 g/mol | [1] |

| IUPAC Name | Di-tert-butyl benzene-1,2-dicarboxylate | - |

| CAS Number | 18792-26-2 | - |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C | - |

Part 2: Conformational Analysis - The Dominance of Steric Hindrance

The conformational flexibility of a phthalate molecule is primarily determined by the rotation around the single bonds connecting the ester groups to the aromatic ring. For DTBP, the two key rotatable bonds are the C(aryl)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. However, the sheer size of the tert-butyl groups severely restricts this rotation.

Due to the ortho-positioning, a planar conformation where the carbonyl groups are coplanar with the benzene ring is energetically impossible. Such an arrangement would lead to a severe van der Waals clash between the two ester groups. To alleviate this strain, the ester groups are forced to rotate significantly out of the plane of the benzene ring. This results in a twisted, non-planar ground-state conformation.

Diagram 1: Conceptual model of steric hindrance driving the non-planar conformation of DTBP.

Part 3: Methodologies for Structural and Conformational Elucidation

A. X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous, high-resolution data on the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule as it is packed in a crystal lattice. This method is the gold standard for determining the ground-state geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validation): High-quality single crystals of DTBP are grown, typically by slow evaporation from a suitable solvent (e.g., ethanol, hexane). The formation of well-defined, defect-free crystals is the first validation of sample purity and suitability.

-

Crystal Mounting and Screening: A suitable crystal is mounted on a goniometer head and cooled under a stream of liquid nitrogen to minimize thermal vibrations. The crystal is then exposed to an X-ray beam to assess its diffraction quality.

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected by a detector. The angles and intensities of the diffracted beams are recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated via Fourier transform, from which the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to achieve the best possible fit, yielding the final molecular structure.

-

Data Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure the model's accuracy and reliability.

B. NMR Spectroscopy: Probing Conformation and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for studying the structure and conformational dynamics of molecules in solution, providing insights that are complementary to solid-state data.

For DTBP, Variable-Temperature (VT) NMR is particularly powerful. By monitoring NMR spectra at different temperatures, one can observe changes in the rate of conformational exchange. At low temperatures, rotation around the C-C bonds may become slow enough on the NMR timescale to allow for the observation of distinct signals for different rotamers[2][5]. The temperature at which these signals coalesce can be used to calculate the free-energy barrier (ΔG‡) for the rotational process.

Experimental Protocol: Variable-Temperature (VT) NMR for Rotational Barrier Determination

-

Sample Preparation: A solution of high-purity DTBP is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene or dichloromethane).

-

Initial Spectrum Acquisition: A standard ¹H or ¹³C NMR spectrum is acquired at ambient temperature.

-

Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered in controlled increments. Spectra are acquired at each temperature point.

-

Identification of Coalescence and Slow-Exchange Regimes: The spectra are monitored for peak broadening, followed by the splitting of signals (decoalescence) as the molecule enters the slow-exchange regime. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

-

Lineshape Analysis and Barrier Calculation: The energy barrier to rotation is calculated from the coalescence temperature and the frequency separation of the signals in the slow-exchange limit. More accurate values can be obtained by a full lineshape analysis of the spectra at multiple temperatures.

-

Data Corroboration: The experimental findings can be compared with barriers calculated using computational methods to provide a self-validating system.

C. Computational Chemistry: Mapping the Conformational Energy Landscape

Computational methods, particularly Density Functional Theory (DFT), are essential for exploring the full potential energy surface of a molecule. These methods can predict the geometries and relative energies of various stable conformers and the transition states that connect them, providing a detailed map of the conformational landscape[4].

Diagram 2: Workflow for computational conformational analysis of this compound.

Conclusion

The molecular structure of this compound is fundamentally dictated by the severe steric hindrance between its two ortho-positioned tert-butyl ester groups. This steric repulsion forces the ester moieties out of the plane of the central benzene ring, resulting in a stable, non-planar conformation. The energy barrier for rotation around the C(aryl)-C(carbonyl) bonds is consequently high, restricting the molecule to a limited conformational space. While direct experimental data for DTBP is not prevalent, its structure and dynamic properties can be confidently elucidated through a synergistic application of X-ray crystallography, advanced NMR techniques, and computational modeling. This integrated approach provides the robust, verifiable data required by researchers and drug development professionals to understand and predict the behavior of this and other sterically demanding molecules.

References

- Bruder, M. (n.d.). Conformational Analysis 1,4-cis-di-tert-butylcyclohexane. Retrieved from a study on steric hindrance in di-tert-butyl systems.

-

Szcześniak, E., Głowinkowski, S., Suchański, W., & Jurga, S. (1997). Dynamics of Glass-Forming Di-N-Butyl Phthalate as Studied by NMR. Solid State Nuclear Magnetic Resonance, 8(2), 73-9. [Link]

-

Milia, V., Tarrat, N., Zanon, C., Cortés, J., & Rapacioli, M. (2023). Data of article -- Exploring molecular energy landscapes by coupling DFTB potential with a tree-based stochastic algorithm: Investigation of the conformational diversity of Phthalates. Zenodo. [Link]

-

Indigo Instruments. (n.d.). Dibutyl Phthalate (DBP) Plasticizer Chemical Structure Molecular Model. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of dibutyl phthalate (DBP). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3026, Dibutyl Phthalate. Retrieved from [Link]

-

Gill, G., & Lounila, J. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726-31. [Link]

-

Wikipedia contributors. (n.d.). Diisobutyl phthalate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Dibutyl phthalate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Figure 2 from "Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations.". [Link]

-

ResearchGate. (n.d.). Table 2. The equilibrium magnitudes of dihedral angles [ ] computed at.... [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of dibutyl phthalate. [Link]

-

Cheméo. (n.d.). Chemical Properties of Dibutyl phthalate (CAS 84-74-2). Retrieved from [Link]

Sources

- 1. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamics of glass-forming di-n-butyl phthalate as studied by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Data of article -- Exploring molecular energy landscapes by coupling DFTB potential with a tree-based stochastic algorithm: Investigation of the conformational diversity of Phthalates [zenodo.org]

- 5. Figure 2 from Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of Di-tert-butyl Phthalate in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Di-tert-butyl phthalate (DtBP). While extensive quantitative data for DtBP is not widely published, this document synthesizes foundational chemical principles, extrapolates from data on related phthalate isomers, and provides robust experimental protocols to empower researchers, scientists, and drug development professionals. The guide covers the physicochemical properties of DtBP, the theoretical principles governing its solubility, a predicted solubility profile, and a detailed, self-validating experimental workflow for accurate solubility determination. The unique steric hindrance imparted by the tert-butyl groups is a central theme, differentiating DtBP from its more common linear isomers like Di-n-butyl phthalate (DnBP).

Introduction: The Significance of this compound Solubility

This compound (DtBP) is a dialkyl phthalate ester characterized by a benzene-1,2-dicarboxylate core esterified with two tert-butanol molecules. Like other phthalates, its primary utility lies in its function as a plasticizer, though it appears in various chemical synthesis and formulation contexts[1][2][3][4]. For scientists in research and drug development, understanding the solubility of DtBP in organic solvents is a critical prerequisite for its effective application. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and the formulation of homogenous liquid systems.

The defining feature of DtBP is the presence of bulky tert-butyl groups. This significant steric hindrance profoundly influences its physical properties and intermolecular interactions compared to its linear or less-branched isomers, thereby affecting its solubility profile in a unique manner. This guide will explore these nuances, providing both a theoretical framework and practical methodologies for assessing its solubility.

Physicochemical Properties of this compound

Understanding the molecular characteristics of DtBP is essential to predicting its behavior in various solvents.

| Property | Value / Description | Source |

| Chemical Name | Di-tert-butyl benzene-1,2-dicarboxylate | - |

| CAS Number | 30448-43-2 | [5][6] |

| Molecular Formula | C₁₆H₂₂O₄ | [5] |

| Molecular Weight | 278.34 g/mol | [5] |

| Structure | A central benzene ring with two adjacent ester groups, each connected to a bulky tert-butyl group. This structure results in significant steric shielding around the polar ester functionalities. | - |

| Physical Form | Solid | [5] |

| Melting Point | 184-185 °C | [5] |

| Boiling Point | 325.3 °C at 760 mmHg | [5] |

| Water Solubility | 1.1 mg/L (at 25 °C) - Very low | [7] |

The key takeaway from these properties is the dual nature of the molecule. It possesses a nonpolar aromatic ring and bulky, nonpolar alkyl groups, which dominate its character, making it largely hydrophobic. However, the two ester groups introduce polar centers capable of dipole-dipole interactions, though these are sterically hindered.

Theoretical Principles of Solubility

The solubility of a compound like DtBP is governed by the thermodynamic principle summarized by the adage, "like dissolves like." [8] This means a solute will dissolve best in a solvent that shares similar intermolecular forces.

-

Van der Waals Forces: As a predominantly nonpolar molecule, DtBP's interactions with nonpolar solvents like hexane or toluene are dominated by London dispersion forces.

-

Dipole-Dipole Interactions: The ester groups in DtBP have permanent dipoles. Polar aprotic solvents (e.g., acetone, ethyl acetate) can interact with these dipoles, contributing to solubility. However, the bulky tert-butyl groups sterically hinder these polar centers, likely reducing the effectiveness of these interactions compared to a linear isomer like DnBP.

-

Hydrogen Bonding: DtBP cannot donate hydrogen bonds but can act as a weak hydrogen bond acceptor at its ester oxygen atoms. Protic solvents like ethanol can engage in this interaction, but again, steric hindrance is a significant mitigating factor.

-

Effect of Steric Hindrance: The large tert-butyl groups create a "molecular umbrella" over the polar ester groups. This makes it more difficult for polar solvent molecules to approach and effectively solvate these regions. Consequently, DtBP is expected to be less soluble in polar solvents than its linear isomer, Di-n-butyl phthalate (DnBP), but potentially more soluble in nonpolar solvents where its bulky, nonpolar surface area can interact more freely.

To illustrate the solvent selection process based on these principles, a logical workflow can be visualized.

Caption: Logical workflow for predicting DtBP solubility based on polarity.

Predicted Solubility Profile of this compound

Due to a scarcity of published quantitative data, the following table provides a qualitative and predicted solubility profile for DtBP based on physicochemical principles. This profile should be confirmed experimentally for any critical application. For comparison, the behavior of the less sterically hindered Di-n-butyl phthalate (DnBP) is included, which is known to be soluble in most organic solvents.

| Solvent Category | Organic Solvent | Predicted DtBP Solubility | Rationale |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | Strong "like dissolves like" interaction; dominated by London dispersion forces. |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Soluble | Excellent match in nonpolar character. Pi-stacking interactions may also contribute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for nonpolar compounds with some polar character. |

| Ketones | Acetone | Soluble | Good balance of polarity to interact with the ester groups while having enough nonpolar character. |

| Esters | Ethyl Acetate | Soluble | Similar functional groups and polarity. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Very Soluble | Effective at dissolving a wide range of organic compounds. |

| Alcohols | Ethanol, Methanol | Sparingly to Moderately Soluble | The bulky tert-butyl groups likely hinder effective solvation of the ester moieties by these polar, protic solvents, reducing solubility compared to DnBP. |

| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Significant polarity mismatch. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The definitive way to determine solubility is through experimentation. The equilibrium shake-flask method is considered the gold standard for measuring thermodynamic solubility.[9][10][11] It is a self-validating system because it ensures that the solvent is fully saturated with the solute, representing a true equilibrium state.

Objective: To quantitatively determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control[10]

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[8][12][13]

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Preparation of Vials: Add an excess amount of solid DtBP to several vials. "Excess" is critical; undissolved solid must be visible at the end of the equilibration period to ensure saturation.[11] A 5-fold excess relative to the estimated solubility is a good starting point.[14]

-

Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period, typically 24 to 72 hours.[10]

-

Causality: This extended agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may only yield kinetic solubility, which can be misleading.[9] The time required can be confirmed by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[10]

-

Part B: Sample Separation

-

Sedimentation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Phase Separation: To separate the saturated supernatant from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed.

-

Filtration: Carefully draw the clear supernatant using a syringe and filter it through a chemically inert (PTFE) 0.22 µm syringe filter into a clean collection vial.[8]

-

Causality: This step is crucial to remove any microscopic particulates that could otherwise lead to an overestimation of solubility. The filter material must be validated to ensure it does not absorb the solute.

-

Part C: Quantification via HPLC

-

Preparation of Standards: Prepare a series of standard solutions of DtBP in the chosen solvent with accurately known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area response from the UV detector (a wavelength around 230 nm is typically effective for phthalates).[13] Plot a calibration curve of peak area versus concentration. The curve must demonstrate good linearity (R² > 0.99).

-

Sample Analysis: Accurately dilute a known volume of the filtered, saturated DtBP solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Injection and Measurement: Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of DtBP in the diluted sample. Back-calculate the concentration in the original, undiluted saturated solution, accounting for the dilution factor. This value is the solubility.

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion

The solubility of this compound in organic solvents is dictated by its unique molecular structure, specifically the significant steric hindrance provided by its tert-butyl groups. While this leads to very low aqueous solubility, it is predicted to be readily soluble in nonpolar aromatic and aliphatic hydrocarbons and moderately soluble in polar aprotic solvents. Its solubility in polar protic solvents like alcohols is likely diminished compared to its linear isomers due to the shielding of its polar ester functionalities. Given the limited availability of public quantitative data, the robust shake-flask method detailed herein is the recommended approach for obtaining reliable, application-specific solubility values. This guide provides the necessary theoretical foundation and practical instruction for researchers to confidently work with this compound.

References

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved January 7, 2026, from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 7, 2026, from [Link]

-

Caprari, B., et al. (2022). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water. MDPI. Retrieved January 7, 2026, from [Link]

-

AA Blocks. (2025). Safety Data Sheet: this compound. Retrieved January 7, 2026, from [Link]

-

Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship. Retrieved January 7, 2026, from [Link]

-

Nizakat, B., et al. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Polish Journal of Environmental Studies. Retrieved January 7, 2026, from [Link]

-

Shah, V. P., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 7, 2026, from [Link]

-

ChemSrc. (n.d.). 30448-43-2 CAS MSDS (this compound) Melting Point Boiling. Retrieved January 7, 2026, from [Link]

-

Thomsen, M., et al. (2003). Solubilities and surface activities of phthalates investigated by surface tension measurements. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Consumer Product Safety Commission. (n.d.). Toxicity Review for Di-n-octyl Phthalate (DNOP). Retrieved January 7, 2026, from [Link]

-

Cousins, I. T., & Mackay, D. (2000). Relationship between solubility of phthalate esters in water and molar volume. ResearchGate. Retrieved January 7, 2026, from [Link]

-

ChemSrc. (n.d.). butoxyethyl butyl phthalate | CAS#:33374-28-6. Retrieved January 7, 2026, from [Link]

-

Cousins, I. T., & Mackay, D. (2000). Correlating the physical-chemical properties of phthalate esters using the 'three solubility' approach. ResearchGate. Retrieved January 7, 2026, from [Link]

- Exxon Mobil Chemical Patents Inc. (2012). US20120071598A1 - Plasticised Polyvinyl Chloride. Google Patents.

-

Phale, P. S., et al. (2007). Bacterial degradation of phthalate isomers and their esters. PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Dibutyl Phthalate. National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

European Patent Office. (2002). EP 2045286 B1 - Plasticised polyvinyl chloride. Googleapis.com. Retrieved January 7, 2026, from [Link]

-

Ceger, P., et al. (2020). Comparative time course profiles of phthalate stereoisomers in mice. PubMed. Retrieved January 7, 2026, from [Link]

- Bak, A., et al. (2011). TW201125585A - Quaternary ammonium salt prodrugs. Google Patents.

-

Wikipedia. (n.d.). Dibutyl phthalate. Retrieved January 7, 2026, from [Link]

-

European Publication Server. (2014). Patent 2810982 - Dialkyl esters of 1,4' cyclohexane di-carboxylic acid and their use as plasticisers. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved January 7, 2026, from [Link]

-

Solubility of Things. (n.d.). 2,4-di-tert-butylphenol. Retrieved January 7, 2026, from [Link]

- Algenesis Materials, Inc. (2012). US8524811B2 - Algae-blended compositions for thermoplastic articles. Google Patents.

Sources

- 1. US20120071598A1 - Plasticised Polyvinyl Chloride - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Dialkyl esters of 1,4' cyclohexane di-carboxylic acid and their use as plasticisers - Patent 2810982 [data.epo.org]

- 4. US8524811B2 - Algae-blended compositions for thermoplastic articles - Google Patents [patents.google.com]

- 5. aablocks.com [aablocks.com]

- 6. This compound | 30448-43-2 [chemicalbook.com]

- 7. 30448-43-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. enamine.net [enamine.net]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. opus.govst.edu [opus.govst.edu]

- 14. downloads.regulations.gov [downloads.regulations.gov]

vapor pressure and boiling point of Di-tert-butyl phthalate

An In-Depth Technical Guide to the Vapor Pressure and Boiling Point of Di-tert-butyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the . Given the scarcity of direct experimental data for this specific isomer, this document leverages a deep understanding of physical chemistry and structure-property relationships to provide reliable estimations. By comparing this compound with its structural isomers, di-n-butyl phthalate (DBP) and di-isobutyl phthalate (DIBP), this guide elucidates the profound impact of steric hindrance on intermolecular forces and resulting physicochemical properties. Furthermore, it details the authoritative experimental protocols required for the precise measurement of these properties, ensuring a self-validating system for any future empirical studies.

Introduction: The Significance of Physicochemical Properties for Phthalate Esters

Phthalate esters are a class of compounds widely utilized as plasticizers to enhance the flexibility and durability of polymers.[1] The specific properties of each phthalate, such as its vapor pressure and boiling point, dictate its suitability for various applications, its processing requirements, and its environmental fate.[2] Vapor pressure, a measure of a substance's tendency to evaporate, is critical for assessing potential human exposure through inhalation and for understanding its distribution in the environment. The boiling point, the temperature at which vapor pressure equals the surrounding atmospheric pressure, is a fundamental parameter for purification processes like distillation and for defining the thermal stability limits during material processing.[3][4]

This guide focuses on this compound, a less common isomer of dibutyl phthalate. A notable challenge in the study of this compound is the limited availability of direct experimental data in peer-reviewed literature. Therefore, this document adopts a first-principles approach, combining theoretical knowledge with comparative data from its isomers to build a robust scientific profile.

The Decisive Role of Molecular Structure: A Comparative Isomeric Analysis

The physicochemical properties of a molecule are intrinsically linked to its structure. Phthalate esters, while sharing a common phthalic acid core, exhibit a wide range of properties based on the nature of their alkyl ester side chains.[5]

2.1. The Dibutyl Phthalate Isomers

This compound is one of three common isomers of dibutyl phthalate, each with the same chemical formula (C₁₆H₂₂O₄) but different arrangements of the butyl groups:

-

Di-n-butyl phthalate (DBP): Features two linear butyl chains. This arrangement allows for efficient packing and maximized surface area contact between molecules, leading to relatively strong intermolecular van der Waals forces.

-

Di-isobutyl phthalate (DIBP): Possesses branched isobutyl chains. The branching slightly reduces the efficiency of molecular packing compared to DBP.

-

This compound: Characterized by two bulky tertiary-butyl groups. The highly branched, quasi-spherical nature of the tert-butyl groups introduces significant steric hindrance.

2.2. The Impact of Steric Hindrance on Intermolecular Forces

The boiling point of a substance is a direct indicator of the strength of its intermolecular forces. For non-polar to weakly polar molecules like phthalates, London dispersion forces (a type of van der Waals force) are dominant. The strength of these forces is proportional to the surface area available for interaction.

The bulky tert-butyl groups in this compound prevent the molecules from approaching each other closely. This steric hindrance drastically reduces the effective surface area for intermolecular interactions compared to the linear chains of di-n-butyl phthalate. Consequently, the intermolecular forces in this compound are expected to be significantly weaker.

This weakening of forces leads to a direct and predictable effect:

-

Lower Boiling Point: Less thermal energy is required to overcome the weaker intermolecular attractions and transition into the gaseous phase.

-

Higher Vapor Pressure: At any given temperature, a greater fraction of molecules will have sufficient kinetic energy to escape the liquid phase, resulting in a higher vapor pressure.

The logical relationship between molecular structure and boiling point is illustrated below.

Caption: Structure-Property Relationship in Dibutyl Phthalate Isomers.

Quantitative Data and Estimations

| Property | Di-n-butyl phthalate (DBP) | Di-isobutyl phthalate (DIBP) | This compound |

| CAS Number | 84-74-2[6] | 84-69-5 | N/A |

| Boiling Point | 340 °C (at 760 mmHg)[7] | 327 °C (at 760 mmHg) | ~315-325 °C (Estimated) |

| Vapor Pressure | 1 mmHg at 147 °C[7] | 1 mmHg at 140 °C | Higher than DIBP (Estimated) |

| Vapor Pressure | 0.00007 mmHg at 20 °C[6] | ~0.0001 mmHg at 20 °C | Higher than DIBP (Estimated) |

Note: The values for this compound are expert estimations based on the principles of steric hindrance as discussed. The boiling point is expected to be lower than that of DIBP due to the greater steric hindrance of the tert-butyl group compared to the isobutyl group.

Experimental Determination Protocols

To obtain definitive data, rigorous experimental determination is required. The following protocols describe self-validating systems for measuring the boiling point and vapor pressure of low-volatility compounds like phthalate esters.

4.1. Protocol for Boiling Point Determination by Ebulliometry

Ebulliometry is the standard method for the precise measurement of boiling points at controlled pressures.

Objective: To determine the boiling point of this compound at atmospheric pressure (760 mmHg) and at reduced pressures.

Methodology:

-

Apparatus Setup: Assemble a differential ebulliometer equipped with a precision platinum resistance thermometer and a manostat for pressure control.

-

Sample Preparation: Purify the this compound sample via vacuum distillation to remove any volatile impurities. Purity should be confirmed by Gas Chromatography (GC) to be >99.5%.

-

System Calibration: Calibrate the thermometer and pressure sensor using a reference substance with a well-documented boiling point, such as water or naphthalene.

-

Measurement: a. Introduce the purified sample into the ebulliometer. b. Set the manostat to the desired pressure (e.g., 760 mmHg). c. Heat the sample until a stable boiling equilibrium is achieved (i.e., constant temperature and pressure readings for at least 10 minutes). d. Record the equilibrium temperature and pressure. e. Repeat the measurement at several reduced pressures to establish a vapor pressure curve.

Causality and Validation: The use of a differential ebulliometer and a high-purity sample minimizes superheating and ensures a true thermodynamic equilibrium is measured. Calibration against a known standard ensures the trustworthiness of the instrumental readings.

4.2. Protocol for Vapor Pressure Determination by the Static Method

For measuring the very low vapor pressures of phthalates at ambient to moderate temperatures, a high-sensitivity static method is required.

Objective: To measure the vapor pressure of this compound as a function of temperature.

Methodology:

-

Apparatus Setup: Utilize a high-vacuum apparatus consisting of a sample cell connected to a high-precision capacitance diaphragm gauge and a high-vacuum pump. The sample cell is placed within a thermostatically controlled bath.

-

Sample Degassing (Crucial Step): a. Place the purified sample in the sample cell. b. Freeze the sample using liquid nitrogen. c. Evacuate the apparatus to a high vacuum (<10⁻⁶ mmHg) to remove dissolved air and volatile impurities. d. Isolate the cell from the pump and allow the sample to thaw. e. Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.

-

Measurement: a. Set the thermostatic bath to the lowest desired temperature and allow the system to reach thermal equilibrium. b. Record the pressure reading from the capacitance diaphragm gauge. This is the vapor pressure at that temperature. c. Increase the temperature in small increments, allowing for equilibration at each step, and record the corresponding pressure.

-

Data Analysis: Plot the natural logarithm of vapor pressure (ln P) versus the inverse of temperature (1/T). According to the Clausius-Clapeyron equation, this should yield a straight line, the slope of which is related to the enthalpy of vaporization.

Causality and Validation: The meticulous degassing step is critical; any residual volatile impurities would contribute to the total pressure, leading to erroneously high vapor pressure readings. The linearity of the Clausius-Clapeyron plot serves as an internal validation of the data's quality.

Sources

- 1. Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Production method and process of dibutyl phthalate-Chemwin [en.888chem.com]

- 4. CN103030563A - Dibutyl phthalate synthesis process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Dibutyl phthalate - Wikipedia [en.wikipedia.org]

- 7. Dibutyl phthalate DBP [sigmaaldrich.com]

CAS number 84-74-2 chemical information

An In-Depth Technical Guide to Dibutyl Phthalate (CAS No. 84-74-2) for the Modern Researcher

Executive Summary

Dibutyl Phthalate (DBP), identified by CAS number 84-74-2, is a diester of phthalic acid and n-butanol. It presents as a colorless to faint yellow, oily liquid that has been extensively utilized for decades, primarily as a plasticizer to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[1][2][3] Despite its industrial utility in products ranging from adhesives and coatings to printing inks and personal care items, DBP has garnered significant scientific and regulatory scrutiny.[4][5][6] This is due to its classification as an environmental endocrine disruptor with established reproductive and developmental toxicity.[7][8] As DBP is not chemically bound to the polymer matrix, it can leach into the environment, leading to widespread human exposure through food, water, and air.[1][9] This guide offers a comprehensive technical overview of DBP, synthesizing critical data on its physicochemical properties, synthesis, toxicological mechanisms, and analytical methodologies to support researchers, scientists, and drug development professionals in their work.

Physicochemical Characteristics

A thorough understanding of DBP's physical and chemical properties is fundamental for any experimental design, toxicological assessment, or analytical method development. These properties govern its environmental fate, bioavailability, and interaction with biological systems.

| Property | Value | Source(s) |

| CAS Number | 84-74-2 | [9] |

| Chemical Formula | C₁₆H₂₂O₄ | [9] |

| Molecular Weight | 278.34 g/mol | [9] |

| Appearance | Colorless to faint yellow, oily liquid | [1][10] |

| Odor | Slight, aromatic, ester-like | [7][9] |

| Melting Point | -35 °C | [9] |

| Boiling Point | 340 °C | [9][11] |

| Density | 1.045 g/cm³ (at 20 °C) | [11] |

| Vapor Pressure | 2.67 x 10⁻³ Pa (at 25 °C) | [1] |

| Water Solubility | 11.2 mg/L | [9] |

| Solubility in Organics | Soluble in most organic solvents (e.g., ethanol, ether) | [7] |

| Log Kₒw (Octanol-Water) | 4.45 - 5.60 | [3][9] |

| Flash Point | 188 °C | [11] |

| Auto-ignition Temp. | 390 °C | [11] |

The high Log Kₒw value indicates that DBP is lipophilic, signifying a tendency to partition into fatty tissues and bioaccumulate in organisms.[1] Its low vapor pressure is a key reason for its utility as a plasticizer, as it does not readily evaporate from the polymer matrix.[1]

Synthesis and Mechanism of Plasticization

Chemical Synthesis

The industrial production of Dibutyl Phthalate is a classic example of Fischer-Speier esterification. The process involves the reaction of phthalic anhydride with an excess of n-butanol in the presence of an acid catalyst, typically sulfuric acid.[1][12] The reaction proceeds in two main stages: a rapid, irreversible formation of a monoester intermediate, followed by a slower, reversible conversion of the monoester to the final diester product.[12]

Protocol: Laboratory-Scale DBP Synthesis

This protocol describes a representative method for synthesizing DBP. The self-validating nature of this process lies in the monitoring of water removal, which directly correlates to reaction completion, and the final characterization of the product to confirm purity.

-

Reactor Setup: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a thermometer.

-

Reagent Charging: Charge the flask with phthalic anhydride (e.g., 0.5 mol), n-butanol (e.g., 1.25 mol, providing an excess to drive the equilibrium), and concentrated sulfuric acid (1-2% of the total reactant volume) as the catalyst.[13]

-

Causality: An excess of n-butanol is used to shift the reaction equilibrium towards the formation of the diester product, maximizing yield according to Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

-

Esterification Reaction: Heat the mixture to a reflux temperature of approximately 120-150 °C with vigorous stirring.[12][13] Water, a byproduct of the esterification, will be collected in the Dean-Stark trap.

-

Causality: The reaction is heated to overcome the activation energy. The continuous removal of water is critical as it prevents the reverse reaction (hydrolysis of the ester), ensuring the reaction proceeds to completion. The reaction is considered complete when water ceases to collect in the trap.

-

-

Catalyst Neutralization: After cooling, neutralize the excess sulfuric acid catalyst by washing the mixture with an alkaline solution, such as 5% sodium carbonate, until effervescence stops.

-

Causality: Neutralization is essential to stop the reaction and prevent product degradation during the subsequent distillation step.

-

-

Purification:

-

Wash the organic layer sequentially with water to remove residual salts and base.

-

Remove the unreacted n-butanol and other volatile impurities via vacuum distillation.[12]

-

The final product, a colorless and pure DBP, remains.

-

-

Validation: Confirm the identity and purity of the synthesized DBP using techniques such as Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and by measuring its refractive index and density, comparing these values to established standards.[12]

Mechanism of Plasticization

DBP's function as a plasticizer is physical, not chemical. In a rigid polymer like PVC, the long polymer chains are tightly packed, held together by intermolecular forces, restricting movement. DBP molecules, being smaller, intercalate themselves between these polymer chains.[5] This spacing increases the free volume and disrupts the polymer-polymer interactions, effectively lubricating the chains and allowing them to slide past one another more easily. The result is a significant decrease in the glass transition temperature (Tg), transforming the material from rigid and brittle to soft and flexible at ambient temperatures.

Toxicological Profile: Mechanisms and Data

DBP is recognized as an environmental endocrine disruptor with significant toxicological implications, particularly for reproductive and developmental health.[7]

Metabolism and Biomarkers of Exposure

Upon entering the body, DBP is rapidly hydrolyzed by esterases into its primary metabolite, monobutyl phthalate (MBP), which is considered a major contributor to its toxicity.[1][9][14] MBP can be excreted in urine, often in a glucuronide-conjugated form, or undergo further oxidation to form secondary metabolites such as mono-3-hydroxy-n-butyl phthalate (MHBP) and mono-3-carboxypropyl phthalate (MCPP).[14] The measurement of these urinary metabolites, especially MBP, serves as a reliable biomarker for assessing recent human exposure to DBP.[14]

Key Mechanisms of Toxicity

-